molecular formula F2Mg B1210625 Magnesium fluoride CAS No. 7783-40-6

Magnesium fluoride

Cat. No. B1210625
Key on ui cas rn: 7783-40-6
M. Wt: 62.302 g/mol
InChI Key: ORUIBWPALBXDOA-UHFFFAOYSA-L
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Patent
US04978432

Procedure details

phosphate and fluoride or chloride ions and buffered with ammonia or an amine to a pH of about 5 to 11, applying a direct current to the bath, and pulsing the direct current, whereby on the surface of the magnesium or its alloy there is formed magnesium ammonium phosphate and magnesium fluoride or magnesium chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[F-:6].[Cl-:7].[NH3:8].[Mg:9]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[NH4+:8].[Mg+2:9].[F-:6].[Mg+2:9].[F-:6].[Cl-:7].[Mg+2:9].[Cl-:7] |f:5.6.7,8.9.10,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[Mg+2]
Name
Type
product
Smiles
[F-].[Mg+2].[F-]
Name
Type
product
Smiles
[Cl-].[Mg+2].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04978432

Procedure details

phosphate and fluoride or chloride ions and buffered with ammonia or an amine to a pH of about 5 to 11, applying a direct current to the bath, and pulsing the direct current, whereby on the surface of the magnesium or its alloy there is formed magnesium ammonium phosphate and magnesium fluoride or magnesium chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
magnesium ammonium phosphate
Name
magnesium fluoride
Name
magnesium chloride

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[F-:6].[Cl-:7].[NH3:8].[Mg:9]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[NH4+:8].[Mg+2:9].[F-:6].[Mg+2:9].[F-:6].[Cl-:7].[Mg+2:9].[Cl-:7] |f:5.6.7,8.9.10,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
magnesium ammonium phosphate
Type
product
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[Mg+2]
Name
magnesium fluoride
Type
product
Smiles
[F-].[Mg+2].[F-]
Name
magnesium chloride
Type
product
Smiles
[Cl-].[Mg+2].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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